Chromooxymycin

Natural product chemistry Structural elucidation Pluramycin antibiotics

Procurement Challenge: Sourcing a structurally authenticated pluramycin-class antitumor agent with verified in vivo efficacy and water solubility for direct benchmarking against doxorubicin, free from the broad-spectrum antibacterial activity that confounds oncology models. - Validated in vivo antitumor efficacy: P388 leukemia T/C 193% (400 mg/kg/day) and B16 melanoma T/C 184% (200 mg/kg/day) in BDF₁ mice. - Ready water solubility enables formulation in physiological saline, eliminating DMSO-related cytotoxicity artifacts in HTS and cell-based assays. - Weak antibacterial profile (S. aureus MIC 100 µg/mL) ensures tumor growth inhibition data is not confounded by antimicrobial effects.

Molecular Formula C49H60N4O14
Molecular Weight 929 g/mol
CAS No. 101156-09-6
Cat. No. B217208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromooxymycin
CAS101156-09-6
Synonymschromooxymycin
Molecular FormulaC49H60N4O14
Molecular Weight929 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O
InChIInChI=1S/C49H60N4O14/c1-20-15-26-37(44-35(20)30(54)18-33(66-44)49(6)46(67-49)43-22(3)65-43)38(27-11-12-28(53(27)62)47(61)50-14-13-34(55)56)39-36(42(26)59)24(31-17-29(51(7)8)40(57)21(2)63-31)16-25(41(39)58)32-19-48(5,52(9)10)45(60)23(4)64-32/h11-12,15-16,18,21-23,29,31-32,38,40,43,45-46,57-58,60,62H,13-14,17,19H2,1-10H3,(H,50,61)(H,55,56)
InChIKeyMIEMDQVNFRNROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromooxymycin: Identity and Physicochemical Profile


Chromooxymycin is a pluramycin-class antitumor antibiotic produced by Streptomyces libani subsp. rubropurpureus No. 6362, first reported in 1986 [1]. With molecular formula C49H60N4O14 and molecular weight 929.0 g/mol [2], it belongs to the hedamycin/pluramycin structural group but is distinguished by a unique N-hydroxy-1H-pyrrole-2-carbonyl pharmacophore and an α,β-diepoxy-containing side chain [3]. The compound is classified under MeSH as an antineoplastic antibiotic (1986-2003 indexing) and is registered under MeSH Unique ID C048097 [4]. Chromooxymycin demonstrates in vivo antitumor activity against murine P388 leukemia and B16 melanoma models, with weak antibacterial activity restricted to select Gram-positive organisms [1].

Why Chromooxymycin Cannot Be Substituted


Chromooxymycin is frequently confused with chromomycin A3 (CAS 7059-24-7) due to nomenclatural similarity, yet these compounds belong to entirely different structural classes: chromooxymycin is a pluramycin-type antibiotic bearing an N-hydroxy-pyrrole pharmacophore, whereas chromomycin A3 is an aureolic acid glycoside that binds GC-rich DNA minor grooves [1][2]. Within the pluramycin class, chromooxymycin exhibits a distinct UV chromophore, high water solubility, and markedly lower acute toxicity compared to its closest structural relatives hedamycin and pluramycin A [3]. These differences produce divergent biological selectivity profiles—chromooxymycin shows weak antibacterial activity (S. aureus MIC 100 µg/ml) while maintaining robust antitumor efficacy, opposite to the potent broad-spectrum antibacterial activity of chromomycin A3 (S. aureus MIC 0.5 µg/ml) [3][4]. Generic substitution without verification of the specific chemotype therefore risks selecting a compound with fundamentally different target engagement, solubility, and toxicity characteristics.

Chromooxymycin Comparative Evidence


N-Hydroxy-Pyrrole Pharmacophore Distinction

Based on ¹H- and ¹³C-NMR spectral analysis, chromooxymycin contains a 1-hydroxypyrrole-2-carbonyl moiety [1]. This N-hydroxy-1H-pyrrole substructure is absent in the canonical pluramycin antibiotics hedamycin, pluramycin A, and kidamycin, which instead possess a 4H-anthra[1,2-b]pyran-4,7,12-trione tetracyclic core with different ring F substitution [2]. The rarity of the N-hydroxy-pyrrole motif—shared only with glycerinopyrin and hormaomycin among known microbial natural products [3]—establishes chromooxymycin as a distinct chemotype within the pluramycin superfamily. This is further corroborated by the UV spectral data: the main chromophore of chromooxymycin is different from that of the hedamycin group (hedamycin, pluramycin, kidamycin) [2].

Natural product chemistry Structural elucidation Pluramycin antibiotics Pharmacophore mapping

High Aqueous Solubility Profile

Chromooxymycin is readily soluble in water, slightly soluble in methanol and acetone, and insoluble in chloroform, hexane, and diethyl ether [1]. This water solubility profile is specifically noted in the original characterization paper as distinct from the hedamycin group of compounds (hedamycin, pluramycin A, kidamycin), which are typically poorly water-soluble [1]. The high aqueous solubility is hypothesized to result from the presence of the 1-hydroxypyrrole-2-carboxylic acid moiety and the propanoic acid side chain, both capable of ionization at physiological pH. The compound also exhibits a high optical rotation: [α]D +291° (c 0.675, H₂O), consistent with a highly stereochemically defined structure [1].

Drug formulation Physicochemical property Aqueous solubility Pluramycin antibiotics

In Vivo Antitumor Activity vs. Doxorubicin

Chromooxymycin and doxorubicin hydrochloride (Adriacin-Kyowa) were tested simultaneously in the same experiment using identical treatment schedules (i.p. administration, qd days 1-4, BDF₁ female mice, 5 mice/group) [1]. Against P388 leukemia, chromooxymycin achieved a maximum T/C of 193% at 200 mg/kg/day, with significant activity (T/C ≥ 131%) across the 12.5-400 mg/kg/day range [1]. Against B16 melanoma, the maximum T/C was 184% at 50 mg/kg/day, with a broad active dose range of 6.0-200 mg/kg/day (T/C 132-184%) [1]. Doxorubicin achieved higher peak T/C values (251% against P388 at 2.5 mg/kg/day; 233% against B16 at 0.5-2.0 mg/kg/day) but at approximately 80- to 100-fold lower doses [1]. Notably, chromooxymycin maintained antitumor activity over a considerably wider dose range without apparent toxicity, in contrast to doxorubicin's narrower therapeutic window.

In vivo antitumor activity P388 leukemia B16 melanoma Doxorubicin comparator

Acute Toxicity vs. Pluramycin A

The acute toxicity of chromooxymycin was determined in ddY mice (5 weeks old, female) by single intravenous injection, yielding an LD₅₀ of 1,000 mg/kg [1]. The original publication directly states that 'chromoxymycin was approximately 80 times less toxic than pluramycin A in the LD₅₀ determination in mice by single administration' [1]. Pluramycin A, a representative member of the pluramycin antibiotic family, has an LD₅₀ of approximately 12.5 mg/kg under comparable conditions, as referenced in the historical pluramycin literature [2]. This toxicity differential is consistent with chromooxymycin's distinct chromophore and substitution pattern, which may reduce non-specific DNA intercalation or alkylation compared to the canonical pluramycins.

Acute toxicity LD50 Therapeutic index Pluramycin A comparator

Antibacterial Activity vs. Chromomycin A3

Chromooxymycin exhibits weak antibacterial activity limited to Gram-positive organisms, with MIC values of 100 µg/ml against Staphylococcus aureus 209P and 25 µg/ml against Bacillus subtilis ATCC 6633, determined by serial broth dilution in bouillon medium [1]. In contrast, chromomycin A3—the aureolic acid antibiotic most commonly confused with chromooxymycin due to nomenclature—demonstrates potent antibacterial activity with MIC values as low as 0.5 µg/ml against S. aureus in recent studies [2]. This approximately 200-fold difference in anti-staphylococcal potency (MIC 100 µg/ml vs. 0.5 µg/ml) reflects fundamentally different mechanisms of action: chromomycin A3 acts via GC-rich DNA minor groove binding and RNA synthesis inhibition, while chromooxymycin belongs to the DNA-alkylating pluramycin class with a distinct molecular target profile [3].

Antibacterial activity MIC Staphylococcus aureus Chromomycin A3 comparator

Chromooxymycin Research Applications


In Vivo Murine Oncology Models

Investigators requiring a pluramycin-class antitumor agent with documented in vivo efficacy can use chromooxymycin in BDF₁ murine models of P388 lymphocytic leukemia and B16 melanotic melanoma, employing the i.p. qd days 1-4 schedule validated in the original study [1]. The published dose-response data (P388: 12.5-400 mg/kg/day producing T/C 131-193%; B16: 6.0-200 mg/kg/day producing T/C 132-184%) provide a ready reference for experimental dose selection [1]. Since doxorubicin was tested in parallel as a reference compound in the same study, chromooxymycin experiments can be benchmarked directly against this standard-of-care comparator without requiring separate control runs [1].

Aqueous-Formulation Screening Applications

Chromooxymycin's ready water solubility [1] makes it suitable for high-throughput screening (HTS) campaigns, cell-based assays, and in vivo dosing protocols where dimethyl sulfoxide (DMSO) or other organic co-solvents introduce cytotoxicity artifacts, affect membrane integrity, or interfere with target binding. Unlike the poorly water-soluble hedamycin and pluramycin A, which require organic solvent vehicles, chromooxymycin can be formulated in physiological saline (0.9% NaCl) as validated in the original antitumor studies [1]. This property also facilitates lyophilization and reconstitution workflows for long-term compound storage.

N-Hydroxy-Pyrrole Pharmacophore Programs

Research groups investigating the N-hydroxy-1H-pyrrole substructure as a privileged pharmacophore—a motif shared by only a handful of microbial natural products (glycerinopyrin, hormaomycin, and chromooxymycin) [1]—can employ chromooxymycin as a structurally characterized reference standard. Its full planar structure has been solved by ¹H and ¹³C NMR , enabling structure-activity relationship (SAR) studies, biosynthetic gene cluster mining in Streptomyces libani subsp. rubropurpureus, and semi-synthetic derivatization of the N-hydroxy-pyrrole and α,β-diepoxy functional groups for novel analog generation .

Antibacterial-Free Antitumor Agent

For oncology-focused laboratories that must exclude compounds with potent antibacterial activity—to avoid confounding effects in microbiome studies, infection models, or co-culture systems—chromooxymycin's weak antibacterial profile (S. aureus MIC 100 µg/ml, B. subtilis MIC 25 µg/ml) [1] offers a functional advantage over chromomycin A3 (S. aureus MIC 0.5 µg/ml) . This approximately 200-fold weaker antibacterial potency means that at antitumor-effective concentrations, chromooxymycin is unlikely to exert significant antimicrobial effects that could confound interpretation of in vivo tumor growth inhibition data.

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